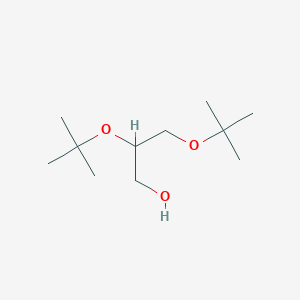

2,3-Di-tert-butoxypropan-1-ol

Beschreibung

Eigenschaften

CAS-Nummer |

162507-72-4 |

|---|---|

Molekularformel |

C11H24O3 |

Molekulargewicht |

204.31 g/mol |

IUPAC-Name |

2,3-bis[(2-methylpropan-2-yl)oxy]propan-1-ol |

InChI |

InChI=1S/C11H24O3/c1-10(2,3)13-8-9(7-12)14-11(4,5)6/h9,12H,7-8H2,1-6H3 |

InChI-Schlüssel |

GHMGXRWYTHMCJQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OCC(CO)OC(C)(C)C |

Herkunft des Produkts |

United States |

Advanced Mechanistic Investigations of Reactions Involving 2,3 Di Tert Butoxypropan 1 Ol

Elucidation of Etherification Reaction Mechanisms in Glycerol (B35011) Transformations

The acid-catalyzed etherification of glycerol is a complex process involving a series of equilibrium reactions that produce a mixture of mono-, di-, and tri-substituted ethers. mdpi.comresearchgate.net The formation of 2,3-Di-tert-butoxypropan-1-ol is a key step in this cascade.

The etherification of glycerol with tert-butanol (B103910) in the presence of an acid catalyst proceeds through a mechanism involving a carbocation intermediate. The reaction is initiated by the protonation of the hydroxyl group of tert-butanol by an acid catalyst, followed by the elimination of a water molecule to form a stable tertiary carbocation (tert-butyl cation). mdpi.com This carbocation is a powerful electrophile.

The carbocation intermediate can then undergo a nucleophilic attack by one of the hydroxyl groups of the glycerol molecule. mdpi.com This attack can occur at either the primary (-CH2OH) or secondary (-CHOH) hydroxyl groups of glycerol. Due to steric hindrance from the bulky tert-butyl group, the reaction preferentially occurs at the less hindered primary hydroxyl groups, leading to the formation of 1-tert-butoxypropane-2,3-diol over 2-tert-butoxypropane-1,3-diol. vurup.sk The subsequent reaction of a mono-ether with another tert-butyl carbocation follows a similar mechanism to form di-ethers, including 1,3-di-tert-butoxypropan-2-ol and the target compound, 1,2-di-tert-butoxypropan-3-ol. mdpi.com

The stability of carbocations follows the order: tertiary > secondary > primary. The formation of the stable tertiary carbocation from tert-butanol is a key driver for this reaction pathway. uomustansiriyah.edu.iq

Kinetic studies of glycerol etherification with tert-butanol, often using strong acid ion-exchange resins like Amberlyst-15 as catalysts, have been conducted to understand the reaction rates and develop predictive models. researchgate.net The process is typically limited by thermodynamic equilibrium. researchgate.net

The reaction is complex, involving multiple consecutive and parallel reactions. Simplified heterogeneous kinetic models are often proposed to describe the system's performance. For instance, a model might lump the two mono-ether isomers (MTBG) and the two di-ether isomers (DTBG) into single species to simplify the rate equations. researchgate.net

One study conducted in a laboratory autoclave reactor without a solvent at temperatures between 50–80°C found that the reaction rate increases with temperature. researchgate.netnih.gov For example, in glycerol esterification (a related reaction), increasing the temperature from 90°C to 100°C significantly increased the glycerol conversion rate from 48.6% to 72.7% after just 20 minutes. nih.gov Kinetic models for these types of reactions often fit the Langmuir-Hinshelwood mechanism, suggesting the reaction occurs on the catalyst surface. nih.gov

Table 1: Effect of Temperature on Glycerol Conversion

| Temperature (°C) | Time (min) | Glycerol Conversion (%) |

|---|---|---|

| 70 | 180 | ~87 (mono-ethers) |

| 90 | 180 | 96 (total) |

| 120 | 30 | ~80 (followed by decrease) |

Data derived from studies on glycerol etherification with tert-butanol using Amberlyst 15 catalyst. vurup.sk

The formation of this compound is accompanied by several side reactions and the formation of various by-products. The primary by-products are other glycerol ethers and products derived from the etherifying agent.

Mono- and Tri-ethers: The etherification is a stepwise process. The initial reaction between glycerol and the tert-butyl carbocation yields mono-tert-butyl glycerol ethers (MTBGs). mdpi.com These mono-ethers can react further to form di-tert-butyl glycerol ethers (DTBGs). A third etherification step can lead to the formation of tri-tert-butyl glycerol ether (TTBG). mdpi.com The relative amounts of these products depend on the reaction conditions, such as temperature, reaction time, and the molar ratio of reactants. vurup.sk High temperatures and longer reaction times tend to favor the formation of more substituted ethers, although the formation of TTBG is often limited to small amounts under mild conditions due to steric hindrance. mdpi.comvurup.sk

Isobutylene (B52900) and Di-isobutylenes: A significant side reaction is the dehydration of tert-butanol, which is also acid-catalyzed, to form isobutylene and water. mdpi.comresearchgate.net This reaction consumes the etherifying agent. Furthermore, the isobutylene formed can undergo acid-catalyzed dimerization to produce di-isobutylenes (DIB), further complicating the product mixture. researchgate.net

Table 2: Typical Product Distribution in Glycerol Etherification

| Product Class | Specific Compounds | Role in Reaction |

|---|---|---|

| Mono-ethers (MTBG) | 1-tert-butoxypropane-2,3-diol, 2-tert-butoxypropane-1,3-diol | Intermediates |

| Di-ethers (DTBG) | 1,2-di-tert-butoxypropan-3-ol, 1,3-di-tert-butoxypropan-2-ol | Desired Products |

| Tri-ether (TTBG) | 1,2,3-tri-tert-butoxypropane | By-product |

| Dehydration Product | Isobutylene | By-product from tert-butanol |

| Dimerization Product | Di-isobutylenes | By-product from isobutylene |

Based on the general reaction scheme for glycerol tert-butylation. mdpi.comresearchgate.net

Solvent Effects on Reaction Kinetics and Selectivity in Tert-Butoxypropanol Synthesis

While glycerol etherification is often carried out without an additional solvent, using the excess alcohol as the reaction medium, the principles of solvent effects are critical for understanding and potentially optimizing the reaction. vurup.sk The solvent can significantly influence reaction rates and product selectivity by altering the stability of reactants, intermediates, and transition states. mdpi.comosti.gov

The polarity of the reaction medium plays a crucial role in acid-catalyzed reactions that proceed via charged intermediates, such as the tert-butyl carbocation.

Hydrogen Bonding: Protic solvents, including the reactant glycerol itself, can form extensive hydrogen-bonding networks. nih.gov These interactions are critical. Hydrogen bonding can stabilize the glycerol reactant and the alcohol products. mdpi.com However, strong hydrogen bonding from a solvent to the hydroxyl groups of glycerol could also hinder their ability to act as nucleophiles, potentially slowing the reaction. mdpi.com Conversely, a solvent capable of hydrogen bonding can facilitate proton transfer steps, which are integral to the acid-catalyzed mechanism. osti.gov In neutral complexes, increasing solvent polarity can lead to a weakening or "opening" of weaker hydrogen bonds as the solvent competes to solvate the individual components of the complex. researchgate.net

The specific interactions between the solvent and the reacting species determine the energy landscape of the reaction.

Transition State Stabilization: The rate of a chemical reaction is determined by the free energy of activation—the energy difference between the reactants and the transition state. A solvent that preferentially stabilizes the transition state more than the reactants will accelerate the reaction. osti.gov In the SN1-like formation of the tert-butyl carbocation, the transition state has significant charge separation as the C-O bond of the protonated alcohol breaks. Polar solvents are particularly effective at stabilizing this charge-separated transition state, thus lowering the activation barrier and increasing the rate of carbocation formation. nih.gov

Solute-Solvent Interactions: The solvation of reactants and intermediates is key. Glycerol, with its three hydroxyl groups, is preferentially hydrated in water-glycerol mixtures, an interaction that stabilizes its structure. nih.gov In the reaction medium, the solvent molecules arrange themselves around the solute molecules to minimize the free energy of the system. osti.gov For the etherification reaction, the solvent must be displaced for the nucleophilic attack to occur. A solvent that binds very strongly to either the glycerol nucleophile or the carbocation electrophile might inhibit the reaction. Therefore, an ideal solvent would effectively stabilize the transition state without excessively passivating the reactants.

Computational Modeling of Solvent Effects on Reaction Pathways

The choice of solvent is a critical factor in chemical synthesis, capable of dramatically influencing reaction rates, mechanisms, and product distributions. springernature.com For reactions involving this compound, computational modeling provides a powerful tool to understand and predict these solvent effects at a molecular level. springernature.comnih.gov Such models are essential for optimizing reaction conditions and gaining deeper mechanistic insights, which can be challenging to obtain through experimental means alone. ucsb.edu

Computational approaches to modeling solvent effects can be broadly categorized into implicit and explicit models. ucsb.edunih.gov

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), approximate the solvent as a continuous medium with a defined dielectric constant. springernature.comnih.gov They are computationally efficient and effective at capturing the average electrostatic effects of the solvent on the solute, which is particularly useful for reactions involving polar transition states. ucsb.edu

Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation, surrounding the solute. ucsb.edu This method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in reactions of alcohols like this compound. However, this level of detail comes at a significantly higher computational cost. springernature.com

For more complex systems and to achieve higher accuracy, advanced techniques like ab initio molecular dynamics (AIMD) and Machine Learning Potentials (MLPs) are employed. springernature.com AIMD generates dynamic trajectories by calculating forces directly from quantum mechanical principles, providing a highly accurate picture of the reaction in solution. springernature.com MLPs offer a promising alternative, using machine learning to create potentials that can reproduce the accuracy of quantum chemistry calculations at a fraction of the computational cost, enabling the simulation of more complex reaction systems over longer timescales. nih.govchemrxiv.org

The application of these models to a reaction of this compound, such as its nucleophilic substitution, would allow researchers to calculate the free energy barriers in various solvents. This data helps in selecting an optimal solvent to maximize the reaction rate and yield. For instance, a computational study could compare the activation energy (ΔG‡) of a reaction in a non-polar solvent like toluene (B28343) versus a polar protic solvent like ethanol, as illustrated in the hypothetical table below.

| Solvent | Dielectric Constant (ε) | Computational Model | Calculated Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|

| Gas Phase (Vacuum) | 1 | DFT (B3LYP/6-31G*) | 35.2 |

| Toluene | 2.4 | PCM-DFT | 31.8 |

| Dichloromethane | 9.1 | PCM-DFT | 28.5 |

| Ethanol | 24.5 | Explicit (AIMD) | 25.1 |

| Water | 80.1 | PCM-DFT | 24.7 |

This table presents hypothetical data to illustrate how computational models can be used to predict the effect of solvent polarity on the activation energy of a reaction. DFT refers to Density Functional Theory, a common quantum chemistry method.

Chemical Transformations and Derivatives of this compound

The primary alcohol functional group and the two tert-butoxy (B1229062) ether linkages in this compound provide multiple sites for chemical modification. These transformations allow for the synthesis of a wide range of derivatives with tailored properties for various applications.

Derivatization Reactions (e.g., Esterification, Epoxidation, Acetalization)

Esterification: The primary hydroxyl group of this compound can be readily converted to an ester. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid), is a common method for this transformation. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and typically, an excess of one reactant or the removal of water is used to drive it toward the product. masterorganicchemistry.com This reaction is versatile, allowing for the introduction of various acyl groups onto the molecule.

| Carboxylic Acid | Catalyst | Resulting Ester Derivative |

|---|---|---|

| Acetic Acid | H₂SO₄ | 2,3-Di-tert-butoxypropyl acetate |

| Benzoic Acid | TsOH | 2,3-Di-tert-butoxypropyl benzoate |

| Acrylic Acid | H₂SO₄ | 2,3-Di-tert-butoxypropyl acrylate |

| Adipic Acid (diacid) | H⁺ | Bis(2,3-di-tert-butoxypropyl) adipate |

Epoxidation: While this compound itself is a saturated molecule, it can be converted into an unsaturated derivative which can then undergo epoxidation. A potential synthetic route would involve the dehydration of the primary alcohol to form an alkene, such as 2,3-di-tert-butoxyprop-1-ene. This alkene can then be treated with a peroxy acid, like meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide, (2,3-di-tert-butoxypropyl)oxirane. youtube.comyoutube.com Epoxidation reactions are stereospecific, with the geometry of the starting alkene determining the stereochemistry of the resulting epoxide. youtube.com

Acetalization: The alcohol functional group can react with aldehydes or ketones under acidic conditions to form acetals. organic-chemistry.org This reaction serves as a method for protecting the hydroxyl group or for synthesizing more complex molecules. The reaction involves the acid-catalyzed nucleophilic addition of the alcohol to the carbonyl carbon, followed by the elimination of water. google.com

| Carbonyl Compound | Catalyst | Resulting Acetal Derivative |

|---|---|---|

| Formaldehyde | H⁺ | (2,3-Di-tert-butoxymethoxy)methane (from reaction with 2 equivalents) |

| Benzaldehyde | TsOH | Benzaldehyde O-(2,3-di-tert-butoxypropyl) acetal |

| Acetone | H₂SO₄ | 2-(2,3-Di-tert-butoxypropoxy)-2-methoxypropane |

Applications and Functional Roles of 2,3 Di Tert Butoxypropan 1 Ol in Chemical Systems

Development as Fuel Oxygenates and Bio-Additives

2,3-Di-tert-butoxypropan-1-ol, a derivative of glycerol (B35011), has garnered attention as a potential fuel oxygenate and bio-additive for diesel fuels. The interest in such glycerol-based ethers stems from the surplus of crude glycerol generated during biodiesel production. mit.edu Transforming this byproduct into a valuable fuel additive presents a promising avenue for improving the economic and environmental sustainability of the biodiesel industry. researchgate.net As an oxygenate, this compound introduces oxygen into the fuel formulation, which can lead to more complete combustion and a reduction in certain harmful emissions. iea-amf.orgmdpi.com These glycerol ethers are considered advantageous substitutes for petroleum-based additives like methyl tert-butyl ether (MTBE). mdpi.comgoogle.com

Impact on Combustion Characteristics of Diesel Fuels

The addition of glycerol ethers, such as this compound, to diesel fuel can significantly alter its combustion characteristics. The presence of oxygen within the additive's molecular structure is key to these changes, promoting a more efficient combustion process. mdpi.com

Research has demonstrated that blending diesel fuel with glycerol tert-butyl ethers (GTBEs), a category that includes this compound, leads to a notable reduction in particulate matter (PM) and soot emissions. iea-amf.orgmdpi.com The additional oxygen supplied by the ether facilitates the oxidation of soot precursors, resulting in less particulate formation during combustion. iea-amf.org This is a critical benefit, as PM emissions from diesel engines are a major environmental and health concern. iea-amf.org

The impact on nitrogen oxide (NOx) emissions, however, is less straightforward, with some studies indicating conflicting results. Certain research suggests that the higher oxygen content can lead to a more complete and hotter combustion, which may, in turn, increase NOx emissions. iea-amf.org Conversely, other findings propose that oxygenated additives can diminish NOx emissions. mdpi.com The hydroxyl groups on partially etherified glycerol might also help incorporate small amounts of water into the fuel, which can contribute to lowering NOx emissions. google.com

Furthermore, glycerol ethers have been shown to improve the cetane value of diesel blends. google.com An increased cetane number corresponds to a shorter ignition delay, which is a desirable characteristic for diesel fuels as it leads to smoother engine operation and can also contribute to lower emissions.

Table 1: Summary of Combustion Effects of Glycerol Ether Additives in Diesel Fuel

| Combustion Parameter | Observed Impact | References |

|---|---|---|

| Particulate Matter (PM) | Decreased | iea-amf.orgmdpi.com |

| Soot | Decreased | mdpi.com |

| Nitrogen Oxides (NOx) | Increased or Decreased (Conflicting reports) | iea-amf.orgmdpi.comgoogle.com |

Blending Properties and Performance Enhancement in Fuel Formulations

One of the key benefits of these glycerol ethers is their ability to act as effective blending agents. They can improve the properties of biodiesel and conventional diesel fuel. researchgate.net For instance, glycerol ethers can lower the viscosity of the fuel. google.com This is particularly beneficial for biodiesel, which often has a higher viscosity than conventional diesel, especially at lower temperatures. Reduced viscosity improves fuel atomization during injection, leading to better combustion and engine performance.

The high oxygen content of glycerol ethers contributes to a cleaner burning fuel. google.com This characteristic is similar to the advantages provided by MTBE, but with the benefit of being derived from a renewable resource. google.com The synthesis of these additives involves the etherification of glycerol with isobutene or tertiary butanol, a process that can be tailored to produce a mixture of mono-, di-, and tri-glyceryl ethers. researchgate.netmdpi.com The resulting mixture of di- and tri-tert-butyl glycerol ethers (h-GTBE) has been identified as a particularly promising fuel additive. mdpi.com

Table 2: Performance Enhancement by Glycerol Ether Additives in Fuel Blends

| Property | Enhancement | References |

|---|---|---|

| Fuel Viscosity | Lowered | google.com |

| Combustion Cleanliness | Increased (due to high oxygen content) | google.com |

Inability to Fulfill Request for Detailed Spectroscopic Analysis of this compound

A comprehensive search for specific experimental spectroscopic data for the chemical compound “this compound” has been conducted. Unfortunately, detailed, publicly available research findings containing the requisite high-resolution Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Vibrational Spectroscopy (FTIR, Raman) data for this specific molecule could not be located.

The user's request necessitates a thorough and data-driven article structured around a precise scientific outline, including data tables for chemical shifts, vibrational frequencies, and discussions on conformational analysis and intermolecular interactions. Without access to primary experimental spectra or peer-reviewed studies containing this specific information, it is not possible to generate an article that is scientifically accurate and adheres to the detailed requirements of the prompt.

General information on related compounds, such as other glycerol ethers, and theoretical discussions of spectroscopic techniques are available. However, this information is not a suitable substitute for the specific experimental data required to produce an authoritative and focused analysis of this compound itself. Therefore, the request to generate the specified article cannot be fulfilled at this time due to the lack of necessary scientific data.

Advanced Spectroscopic and Structural Elucidation of 2,3 Di Tert Butoxypropan 1 Ol

Mass Spectrometry (GC-MS) for Product Profiling and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of 2,3-Di-tert-butoxypropan-1-ol, particularly in the context of reaction monitoring and quality control. It allows for the separation of the target compound from a complex mixture and provides detailed mass spectral data for structural confirmation and impurity identification.

The electron ionization (EI) mass spectrum of this compound is characterized by specific fragmentation pathways that aid in its structural confirmation. In the analysis of disubstituted t-butyl glyceryl ethers, the molecular ion peak is often not observed. semanticscholar.org Instead, the spectrum is defined by the loss of stable moieties.

A primary fragmentation event is the loss of a t-butyl group ([M - 57]⁺), leading to a prominent ion at m/z 147. semanticscholar.org Another observable fragmentation is the loss of a water molecule ([M - 18]⁺), resulting in an ion at m/z 186. semanticscholar.org The subsequent fragmentation of the m/z 147 ion often follows patterns similar to those of monosubstituted glyceryl ethers. semanticscholar.org

However, a significant challenge in the mass spectrometric analysis is distinguishing this compound from its isomer, 1,3-di-tert-butoxy-propan-2-ol. The characteristic loss of a CH₂OH group (a fragment of 31 Da, [M-31]⁺), which is typically a key indicator for primary alcohols, is generally not observed in the spectra of these compounds. semanticscholar.orgscielo.br This absence is attributed to the high propensity for rearrangement in the t-butyl carbocations, which makes it difficult to differentiate the isomers based solely on their mass spectra. semanticscholar.org Therefore, chromatographic separation based on retention time is crucial for unambiguous identification. scielo.br

Table 1: Characteristic Mass Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

|---|---|---|

| 204 | [C₁₁H₂₄O₃]⁺ | Molecular Ion (Often absent or very weak) semanticscholar.org |

| 186 | [M - H₂O]⁺ | Loss of water from the molecular ion semanticscholar.org |

| 147 | [M - C₄H₉]⁺ | Loss of a t-butyl group, a major fragment semanticscholar.org |

The synthesis of this compound via the etherification of glycerol (B35011) with t-butanol or isobutylene (B52900) can yield a variety of related substances. scielo.br GC-MS is the primary technique used to identify and quantify these by-products and impurities, with separation achieved based on the polarity and boiling points of the compounds. semanticscholar.orgscielo.br

Common by-products include isomers and compounds with different degrees of etherification. The isomeric 1,3-di-tert-butoxy-propan-2-ol is often the major product due to less steric hindrance during its formation. semanticscholar.orgscielo.br Other potential products include two isomeric monosubstituted ethers (3-tert-butoxy-propane-1,2-diol and 2-tert-butoxy-propane-1,3-diol) and the fully substituted 1,2,3-tri-tert-butoxy propane. scielo.br Unreacted starting materials like glycerol and tert-butanol (B103910), as well as solvents, may also be present as impurities.

The elution order in gas chromatography for these t-butyl ethers typically follows a pattern of decreasing polarity: tri-substituted ethers elute first, followed by di-substituted, and then mono-substituted ethers. semanticscholar.orgscielo.br This predictable elution, combined with the mass spectral data, allows for the confident identification of each component in the reaction mixture.

Table 2: Potential By-products and Impurities in the Synthesis of this compound

| Compound Name | Classification | Method of Identification |

|---|---|---|

| 1,3-Di-tert-butoxy-propan-2-ol | Isomeric By-product | GC retention time and MS fragmentation semanticscholar.orgscielo.br |

| 3-tert-Butoxy-propane-1,2-diol | Mono-substituted By-product | GC retention time and MS fragmentation scielo.br |

| 2-tert-Butoxy-propane-1,3-diol | Mono-substituted By-product | GC retention time and MS fragmentation scielo.br |

| 1,2,3-Tri-tert-butoxy propane | Tri-substituted By-product | GC retention time and MS fragmentation scielo.br |

| tert-Butanol | Unreacted Starting Material | GC retention time and library MS match who.int |

Emerging Spectroscopic and Diffraction Techniques for Comprehensive Characterization

While GC-MS provides core structural and compositional information, a deeper understanding of the material properties of this compound requires more advanced techniques. These methods can probe the substance's behavior in bulk solution, as part of larger molecular assemblies, and its interactions at surfaces.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for analyzing the structure of materials on a nanometer scale (typically 1-100 nm). They are particularly suited for studying the formation and morphology of supramolecular assemblies in solution. researchgate.net

Given its amphiphilic nature—possessing a hydrophilic primary alcohol group and bulky, hydrophobic tert-butoxy (B1229062) groups—this compound has the potential to self-assemble in certain solvents to form structures like micelles or other aggregates. SAXS and SANS could be employed to investigate these phenomena. By analyzing the scattering patterns, researchers can determine key structural parameters of any potential assemblies, such as their size, shape (e.g., spherical, lamellar), and aggregation number. researchgate.net Combined SAXS/SANS analysis can provide even more detailed models, for instance, by revealing a core-shell structure and the extent of solvent penetration into the assembly. researchgate.net

Table 3: Potential Applications of SAXS/SANS for this compound

| Technique | Measurable Parameters | Potential Insights |

|---|---|---|

| SAXS | Size, shape, and dimensions of nanoscale structures | Elucidation of self-assembly behavior in solution; characterization of micelle or aggregate morphology. researchgate.net |

| SANS | Similar to SAXS, with contrast variation possible | Determining the internal structure of assemblies, such as the arrangement of hydrophobic and hydrophilic groups. researchgate.net |

Understanding the interaction of this compound with surfaces is critical for applications where it might be used as a solvent, coating additive, or cleaning agent. Techniques like X-ray Photoelectron Spectroscopy (XPS), Auger Electron Spectroscopy (AES), and Secondary Ion Mass Spectrometry (SIMS) provide detailed chemical information about the uppermost few nanometers of a material's surface.

X-ray Photoelectron Spectroscopy (XPS) can provide a quantitative elemental analysis of a surface and, crucially, information about the chemical states of those elements. britannica.comwisc.edu For this compound adsorbed on a substrate, XPS could confirm the presence of carbon and oxygen. High-resolution spectra of the C 1s and O 1s regions could potentially distinguish between carbon in the tert-butyl groups (C-C, C-H) and carbon bonded to oxygen (C-O), as well as differentiate the ether oxygen from the alcohol oxygen through subtle shifts in binding energy. britannica.com

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface technique that bombards a surface with a primary ion beam, causing secondary ions (including molecular fragments) to be ejected and analyzed by a mass spectrometer. nih.gov Static SIMS is particularly valuable for organic materials as it is minimally destructive. britannica.com It could be used to detect the parent molecule or characteristic large fragments of this compound on a surface, providing definitive identification of its presence in a coating or as a residue.

Auger Electron Spectroscopy (AES) , like XPS, provides elemental analysis of a surface. While it offers higher spatial resolution, it is generally less suited for detailed chemical state analysis of organic molecules compared to XPS and can be more destructive due to the use of an electron beam for excitation. britannica.com Its application would be more focused on elemental mapping or depth profiling in conjunction with ion sputtering. britannica.com

Table 4: Comparison of Surface Characterization Techniques for this compound

| Technique | Information Provided | Strengths for this Compound | Limitations |

|---|---|---|---|

| XPS | Elemental composition, chemical bonding states wisc.edu | Can distinguish C-O and C-C bonds; quantitative. britannica.com | Lower surface sensitivity than SIMS. |

| AES | Elemental composition, high-resolution mapping | High spatial resolution for mapping surface distribution. | Electron beam can damage organic molecules; limited chemical state info. britannica.com |

| SIMS | Molecular fragments, elemental composition | Extremely high surface sensitivity; detects molecular information. nih.gov | Can be difficult to quantify; potential for fragmentation complexity. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3-di-tert-butoxy-propan-2-ol |

| 3-tert-butoxy-propane-1,2-diol |

| 2-tert-butoxy-propane-1,3-diol |

| 1,2,3-tri-tert-butoxy propane |

| Glycerol |

| tert-Butanol |

| Isobutylene |

| 1-tert-butoxypropan-2-ol |

| 2-tert-butoxy-propan-1-ol |

| Propylene (B89431) glycol di-tert-butyl ether |

Computational and Theoretical Chemistry Studies on 2,3 Di Tert Butoxypropan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These ab initio and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to determine molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is employed to determine the molecular stability of 2,3-Di-tert-butoxypropan-1-ol by optimizing its geometry to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting data provide key information on bond lengths, bond angles, and dihedral angles for the most stable structure.

Furthermore, DFT calculations can map out the energy landscape of the molecule. This involves identifying not only the stable ground state but also various local minima (other stable conformers) and the transition states that connect them. arxiv.org The energy differences between these states are crucial for understanding the molecule's conformational flexibility and the energy barriers for conversion between different forms. Thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy can be calculated, offering a theoretical basis for the molecule's stability under different conditions. researchgate.net

Table 1: Representative Thermodynamic Parameters Calculated via DFT

| Thermodynamic Parameter | Symbol | Significance in Stability Analysis |

|---|---|---|

| Enthalpy of Formation | ΔHf | Indicates the energy change when the compound is formed from its constituent elements in their standard states; a lower value suggests greater stability. |

| Gibbs Free Energy of Formation | ΔGf | Represents the maximum reversible work that may be performed by a system at constant temperature and pressure; a more negative value indicates a more spontaneous formation and higher stability. |

| Zero-Point Vibrational Energy | ZPVE | The quantum mechanical energy of the molecule at 0 Kelvin. It is essential for accurate calculations of reaction energies and activation barriers. |

| Total Energy | Etotal | The calculated total electronic energy of the optimized molecular geometry, serving as a baseline for comparing the stability of different isomers or conformers. |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of molecules. wuxibiology.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. mdpi.com

The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), while the LUMO energy relates to its electron affinity (electron-accepting ability). researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. mdpi.comresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more polarizable and more reactive. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. researchgate.net These descriptors provide a quantitative basis for predicting how this compound might behave in various chemical environments. For instance, the electrophilicity index can predict its behavior in reactions involving charge transfer. rasayanjournal.co.in

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract shared electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | μ2 / (2η) where μ = -χ | Indicates the propensity of a species to accept electrons. |

Quantum chemical calculations are invaluable for predicting spectroscopic properties, which aids in the interpretation and validation of experimental data. rasayanjournal.co.in DFT methods can accurately compute the vibrational frequencies corresponding to Infrared (IR) and Raman spectra. researchgate.net For this compound, theoretical calculations can predict the frequencies of characteristic vibrations, such as the O-H stretch of the alcohol group, C-O ether and alcohol stretches, and various C-H bending and stretching modes. These calculated frequencies, when appropriately scaled to correct for approximations in the theoretical model, typically show excellent agreement with experimental spectra, allowing for confident assignment of observed spectral bands. rasayanjournal.co.in

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be determined. These predictions are highly sensitive to the molecule's three-dimensional structure and electronic environment, making them a powerful tool for confirming molecular structure and assigning experimental NMR signals. wuxibiology.com

Table 3: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Scaled Calculated Frequency (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 | ~3450 |

| C-H Stretch | Alkyl / tert-Butyl | 2850 - 3000 | ~2970 |

| C-O Stretch | Ether | 1050 - 1150 | ~1100 |

| C-O Stretch | Primary Alcohol | 1000 - 1070 | ~1040 |

Molecular Dynamics and Simulation Studies

While quantum mechanics provides a static picture of a molecule's minimum energy state, molecular dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of dynamic processes such as conformational changes and solvent interactions. hw.ac.uk

The behavior of this compound in a solution is heavily influenced by its interactions with solvent molecules. MD simulations with explicit solvent models can provide a detailed picture of these interactions. nih.gov By simulating the molecule in a box of solvent (e.g., water), one can study the structure of the solvation shell around the solute.

Key insights from such simulations include the analysis of radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. For this compound, this would be particularly insightful for understanding the hydration around the polar hydroxyl group and the hydrophobic tert-butoxy (B1229062) groups. The simulations can quantify the number, lifetime, and geometry of hydrogen bonds formed between the molecule's hydroxyl group and surrounding water molecules, which is critical for understanding its solubility and reactivity in aqueous media. researchgate.net

The presence of multiple single bonds in this compound allows for considerable conformational freedom. Identifying the most stable conformers and the energy barriers between them is crucial for understanding its physical and chemical properties. Computational methods can systematically explore the conformational space by rotating the molecule's key dihedral angles (e.g., along the C-C backbone and C-O bonds). upenn.edu

For each generated conformer, energy minimization calculations can be performed to find the nearest local energy minimum. This process reveals the set of low-energy structures that the molecule is likely to adopt. nih.gov The relative energies of these conformers, determined by either molecular mechanics or more accurate quantum chemical methods, indicate their relative populations at thermal equilibrium according to the Boltzmann distribution. This analysis can identify the global minimum energy conformation and other significant, slightly higher-energy structures that may also be present. Such studies have been effectively used to understand the conformational preferences in sterically hindered molecules like substituted cyclohexanes. researchgate.netresearchgate.net

Table 4: Illustrative Conformational Analysis of a Key Dihedral Angle

| Conformer (based on O-C-C-O dihedral) | Dihedral Angle | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | ~180° | 0.0 (Reference) | Often the most stable due to minimal steric hindrance. |

| Gauche | ~60° | 0.5 - 2.0 | Slightly higher in energy due to steric interactions but can be stabilized by intramolecular hydrogen bonding. |

| Eclipsed | ~0° | > 5.0 | Transition state between conformers; high energy due to maximal steric repulsion. |

Retrosynthetic Analysis and Computer-Aided Synthesis Design

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections". lumenlearning.com Computer-aided synthesis planning (CASP) tools automate this process by employing algorithms to explore the vast landscape of possible synthetic routes. digitellinc.comchemrxiv.org

For this compound, the key structural features are the two ether linkages and the primary alcohol. The most logical disconnections would be at the C-O bonds of the ether groups. scripps.edu This strategy is based on the reliability of the Williamson ether synthesis for forming such bonds. masterorganicchemistry.com

A plausible retrosynthetic analysis for this compound would proceed as follows:

Disconnection of the C-O ether bonds: The two tert-butoxy groups can be disconnected from the propane backbone. This leads to a glycerol-derived synthon and two tert-butyl synthons.

Synthon Generation:

The glycerol-derived synthon is a triol with two hydroxyl groups ready for alkylation and one that needs to be protected or introduced selectively. A suitable synthetic equivalent would be a protected glycerol (B35011) derivative, such as solketal (2,2-dimethyl-1,3-dioxolane-4-methanol).

The tert-butyl synthons are electrophilic, represented as a tert-butyl cation. A suitable synthetic equivalent is a tert-butyl halide, such as tert-butyl bromide.

This retrosynthetic strategy simplifies the target molecule into readily available starting materials: a protected glycerol and a tert-butylating agent. The forward synthesis would then involve the alkylation of the protected glycerol followed by deprotection to reveal the primary alcohol.

The following table outlines the key synthons and their corresponding synthetic equivalents in the retrosynthesis of this compound.

Table 2: Synthons and Synthetic Equivalents for this compound

| Synthon | Description | Synthetic Equivalent |

|---|---|---|

| Glycerol backbone | A three-carbon chain with reactive hydroxyl groups | Solketal or other protected glycerol derivatives |

| tert-Butyl group | An electrophilic tert-butyl fragment | tert-Butyl bromide or isobutylene (B52900) |

Computer-aided synthesis planning programs utilize various algorithms to navigate the complex network of possible synthetic routes. These algorithms aim to identify the most efficient pathway based on factors like the number of steps, cost of starting materials, and reaction yields.

For a molecule like this compound, an algorithmic approach would likely involve the following steps:

Target Molecule Input: The structure of this compound is entered into the software.

Reaction Rule Application: The program applies a library of known chemical reactions in a reverse sense (transforms) to identify potential precursors. For this target, transforms corresponding to ether cleavage would be prioritized.

Precursor Evaluation: The generated precursors are scored based on their synthetic accessibility (e.g., commercial availability or ease of synthesis).

Iterative Search: The process is repeated for the most promising precursors, building a retrosynthetic tree.

Modern CASP tools often incorporate machine learning and artificial intelligence to enhance the accuracy of reaction prediction and pathway evaluation. ucla.edu These data-driven approaches learn from vast databases of published chemical reactions to suggest novel and efficient synthetic routes. ucla.edu

Conclusion and Future Directions in Research on 2,3 Di Tert Butoxypropan 1 Ol

Identification of Remaining Knowledge Gaps and Challenges

The most significant aspect of the current research landscape for 2,3-Di-tert-butoxypropan-1-ol is the prevalence of knowledge gaps. The challenges associated with its study are substantial and represent key hurdles to be overcome.

| Knowledge Gap | Associated Challenges |

| Selective Synthesis | The primary challenge is the lack of a synthetic route that selectively yields this compound. Current methods produce a complex mixture of isomers and degrees of etherification. researchgate.net Steric hindrance from the bulky tert-butyl groups makes controlling the reaction at the vicinal hydroxyl groups of glycerol (B35011) particularly difficult. ox.ac.ukdoubtnut.com |

| Physicochemical Properties | There is a dearth of experimental data on the specific physical and chemical properties of pure this compound. Basic data such as boiling point, viscosity, and solvent properties are not well-documented in the scientific literature, though some computed properties are available in databases. nih.gov |

| Performance and Application Data | The specific performance characteristics of this compound as a fuel additive, solvent, or chemical intermediate are unknown. Its potential benefits, which could be conferred by its unique structure (a primary alcohol with two bulky ether groups), remain unexplored. |

| Analytical and Purification Methods | The development of efficient methods for separating this compound from the complex product mixture of glycerol etherification is a significant challenge that hinders its detailed study. |

Prospective Research Avenues and Interdisciplinary Connections

The identified knowledge gaps point toward several promising directions for future research, which could benefit from interdisciplinary collaboration between synthetic chemistry, materials science, and computational chemistry.

Future research should prioritize the development of highly selective catalysts for the synthesis of this compound. This could involve:

Shape-Selective Catalysts: Designing catalysts, such as tailored zeolites or metal-organic frameworks (MOFs), with pore structures that sterically favor the formation of the vicinal di-substituted ether over other isomers.

Enzymatic Catalysis: Investigating the use of lipases or other enzymes that could offer high regio- and stereoselectivity in the etherification of glycerol's secondary hydroxyl group, which is a key step in forming the target molecule.

Advanced Homogeneous Catalysis: Exploring modern organometallic catalysts that could provide greater control over the reaction pathway through ligand design. organic-chemistry.org

The unique structure of this compound, featuring a primary alcohol for further functionalization and two bulky, chemically stable tert-butyl groups, suggests potential applications in materials science. nih.gov Research could explore its use as:

A Monomer for Novel Polymers: The primary hydroxyl group could be used for polymerization, leading to polyesters, polyurethanes, or polyacrylates with bulky side chains. These side chains could impart properties such as increased thermal stability, hydrophobicity, and altered solubility.

A Building Block for Surfactants: The amphiphilic nature of the molecule could be exploited to create novel non-ionic surfactants with unique packing properties due to the steric bulk of the tert-butyl groups.

A Specialty Solvent or Plasticizer: Its potential as a high-boiling point, low-volatility solvent or as a plasticizer for polymers could be investigated, where the bulky groups might reduce intermolecular chain interactions.

Computational chemistry offers a powerful tool to overcome the experimental challenges associated with studying this specific isomer. Future theoretical work could focus on:

Reaction Mechanism Modeling: Using Density Functional Theory (DFT) and other computational methods to model the etherification of glycerol on different catalytic surfaces. nih.gov This could elucidate the kinetic and thermodynamic factors that govern isomer distribution and guide the rational design of more selective catalysts.

Prediction of Physicochemical Properties: Employing molecular dynamics and quantum chemical calculations to predict the properties of pure this compound and its behavior in mixtures. This would provide valuable data in the absence of experimental measurements and could help identify promising applications.

Structure-Property Relationships: Systematically studying the isomers of di-tert-butyl glycerol ethers computationally to establish clear relationships between their molecular structure and their performance as, for example, fuel additives. This could reveal whether the isolation of this compound is likely to offer significant performance advantages.

Q & A

Q. How can machine learning models predict novel derivatives of this compound with enhanced properties?

- Methodological Answer : Train models on datasets of ethers with known physicochemical properties (e.g., logP, solubility). Use RDKit or MOE for descriptor generation (e.g., topological polar surface area, steric parameters). Validate predictions via high-throughput synthesis and screening. Address data bias by including negative results and adversarial validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.